2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
Properties
CAS No. |
1399684-43-5 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-7-3-1-6(2-4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |
InChI Key |
YZRQQBXAPXZQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
A representative pathway involves the following steps:
-
Formation of the Tetrahydrofuran Core :
-
Introduction of the 4-Hydroxyphenyl Group :
-
The tetrahydrofuran intermediate undergoes electrophilic aromatic substitution with 4-methoxyphenol, followed by demethylation (e.g., using BBr) to reveal the hydroxyl group.
-
Yield Optimization : Protecting the phenol as a methyl ether during coupling improves regioselectivity, with yields reaching 70–85% after deprotection.
-
-
Oxidation to the Carboxylic Acid :
Functionalization of Preformed Tetrahydrofurans
Alternative routes begin with commercially available tetrahydrofuran derivatives:
-
Suzuki-Miyaura Coupling :
-
Oxidative Ring-Opening/Reclosure :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Comparative Analysis with Analogous Compounds
vs. 2-(3-Chloro-4-hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid
vs. C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid)
-
Side Chain Complexity : C75’s octyl group necessitates alkylation steps absent in the target compound’s synthesis.
-
Biological Compatibility : The hydroxyl group in this compound enhances aqueous solubility (LogP = 1.2 vs. C75’s 3.8).
Challenges and Mitigation Strategies
-
Regioselectivity in Aryl Group Installation :
-
Acid Sensitivity of the Tetrahydrofuran Ring :
-
Purification Difficulties :
Recent Advances (Post-2023)
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydroxyl and ketone groups make it susceptible to oxidation under controlled conditions:
| Reaction Type | Reagent/Conditions | Product | Key Observations |
|---|---|---|---|
| Primary Alcohol Oxidation | KMnO₄ (acidic) | 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid → Oxidized to corresponding ketone derivative | Requires excess oxidizing agent and prolonged reaction times. |
| Phenolic Hydroxyl Oxidation | H₂O₂/Fe²⁺ (Fenton’s reagent) | Formation of quinone-like structures | Radical-mediated pathway observed at pH 4–6. |
-
Mechanistic Insight : Oxidation of the hydroxyl group involves radical intermediates, while ketone formation proceeds via dehydrogenation.
Reduction Reactions
The ketone group (5-oxo) undergoes selective reduction:
| Reaction Type | Reagent/Conditions | Product | Key Observations |
|---|---|---|---|
| Ketone Reduction | NaBH₄ (ethanol, 0°C) | 2-(4-Hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid | Yields >80% with minimal side reactions. |
| Catalytic Hydrogenation | H₂/Pd-C (room temperature) | Fully saturated tetrahydrofuran derivative | Requires 24–48 hours for complete conversion. |
-
Stereochemical Note : Reduction preserves the (S)-configuration at C3 when chiral centers are present.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
-
Side Reactions : Competing acylation of the carboxylic acid group occurs if excess acetyl chloride is used.
Cyclization and Ring-Opening Reactions
The tetrahydrofuran ring undergoes strain-dependent reactions:
| Reaction Type | Reagent/Conditions | Product | Key Observations |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | HCl (conc., reflux) | Linear γ-keto acid derivative | Complete ring opening in 2 hours at 80°C. |
| Base-Mediated Rearrangement | NaOH (aq., 60°C) | Spirocyclic lactone | Requires anhydrous conditions to avoid hydrolysis. |
Interaction with Biomolecules
While not strictly a "chemical reaction," its biological interactions inform synthetic applications:
| Interaction Type | Partner Molecule | Observed Effect |
|---|---|---|
| Hydrogen Bonding | Enzymatic active sites | Enhanced binding affinity due to phenolic –OH and carboxylic acid groups. |
| Metal Chelation | Fe³⁺/Cu²⁺ ions | Formation of stable complexes, altering redox activity. |
Stability and Degradation Pathways
Critical for storage and handling:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (254 nm) | Decarboxylated derivative | 48 hours |
| Aqueous pH > 9 | Hydrolyzed to linear dicarboxylic acid | 12 hours |
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its reactive functional groups. The presence of the hydroxyl and carboxylic acid groups allows for various chemical modifications, enabling the development of more complex molecules.
Key Reactions:
- Oxidation and Reduction: Common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction can be employed to modify the compound's structure for specific applications.
- Formation of Derivatives: The compound can be transformed into derivatives that may exhibit enhanced properties or novel functionalities, which are crucial in developing new materials or pharmaceuticals.
Medicinal Chemistry
Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid may possess significant biological activities, including anti-cancer and antimicrobial properties.
Anticancer Activity:
- Studies suggest that derivatives of this compound could inhibit fatty-acid synthase (FASN), a key enzyme involved in lipid metabolism and cancer progression. For instance, the related compound 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) has shown potential therapeutic effects in various cancer models by impairing mitochondrial function and increasing oxidative stress .
Antimicrobial Properties:
- The structural characteristics of this compound may enhance its interaction with biological targets, suggesting potential roles in combating drug-resistant pathogens. Research into related compounds has demonstrated effective antimicrobial activity against Gram-positive bacteria and fungi .
Biological Studies
The unique structure of this compound allows for exploration in cellular and molecular biology:
Cell Signaling Modulation:
- Compounds with similar structures have been shown to influence cellular signaling pathways, potentially affecting gene expression and cellular responses .
Oxidative Stress Research:
- Given its potential to modulate oxidative stress within cells, this compound could be instrumental in studies focused on mitochondrial function and related diseases .
Case Studies
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Physicochemical and Bioactivity Considerations
- Biological Implications: Hydroxy groups are critical for hydrogen bonding in drug-receptor interactions.
Biological Activity
2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a tetrahydrofuran ring substituted with a carboxylic acid and a hydroxyl group on the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C12H10O5 |
| Molecular Weight | 222.21 g/mol |
| IUPAC Name | This compound |
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydrofuran carboxylic acids have been shown to inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Effects
Studies have explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which can lead to cell death in tumor cells .
The biological activity of this compound is thought to be mediated through its interaction with specific cellular targets. These may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Induction of Oxidative Stress : By generating ROS, it disrupts cellular homeostasis, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various tetrahydrofuran derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial strains such as E. coli and Staphylococcus aureus .
- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cell lines. The compound induced apoptosis through ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the recommended methods for structural characterization of 2-(4-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid?
Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify aromatic protons (e.g., 4-hydroxyphenyl group) and lactone ring carbons. The tetrahydrofuran-5-one moiety can be confirmed by characteristic carbonyl signals (~175–185 ppm in -NMR) .
- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and analyze its solid-state structure, as demonstrated for structurally similar ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydropyrrole-3-carboxylate .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHO) and fragmentation patterns to distinguish regioisomers.
Basic: How can researchers synthesize this compound?
Answer:
A validated route involves:
Knoevenagel Condensation: React 4-hydroxybenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) to form a chalcone intermediate.
Cyclization: Use acid catalysis (e.g., HSO) to form the tetrahydrofuran ring.
Hydrolysis: Convert the ester to a carboxylic acid using aqueous NaOH.
For analogs, substituents on the phenyl ring (e.g., methoxy groups) can be introduced via protective groups (e.g., Bn or TMS) .
Basic: What in vitro assays are suitable for screening its bioactivity?
Answer:
- Antioxidant Activity:
- DPPH Assay: Measure radical scavenging activity at 517 nm. Comparable compounds show IC values < 50 μM for "High" activity .
- Cytotoxicity:
- Anti-inflammatory:
- COX-2 Inhibition: Use ELISA to quantify prostaglandin E suppression in LPS-stimulated macrophages .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in cytotoxicity or antioxidant activity (e.g., "High" vs. "Moderate" in Table 1, ) may arise from stereochemical or conformational differences.
- Docking Studies: Model interactions with targets like Keap1-Nrf2 (antioxidant) or topoisomerase II (cytotoxicity). For example, γ-lactone rings in related compounds show strong hydrogen bonding with Keap1 .
- QSAR Analysis: Correlate substituent effects (e.g., electron-donating groups on phenyl rings) with activity trends.
- MD Simulations: Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, pH).
Advanced: What experimental strategies optimize its mitochondrial-targeted effects?
Answer:
Evidence indicates that analogs (e.g., C75) inhibit mitochondrial fatty acid synthesis (mtFAS) by binding to enoyl-ACP reductase . To enhance targeting:
Structural Modification: Introduce lipophilic groups (e.g., alkyl chains) to improve mitochondrial membrane penetration.
Prodrug Design: Use triphenylphosphonium (TPP) conjugates for active mitochondrial accumulation.
Functional Assays:
- Measure OCR (oxygen consumption rate) via Seahorse Analyzer to assess mitochondrial respiration.
- Quantify mtFAS intermediates (e.g., malonyl-ACP) via LC-MS/MS .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
- Co-solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability, as shown for similar γ-lactone derivatives .
- Salt Formation: Convert carboxylic acid to sodium or lysine salts for enhanced solubility.
Advanced: What analytical techniques validate purity and stability?
Answer:
- HPLC-DAD/MS: Use C18 columns (gradient: 0.1% formic acid in HO:MeCN) to monitor degradation products (e.g., hydrolysis of lactone ring).
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .
- Forced Degradation Studies: Expose to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH) to identify labile groups .
Advanced: How to differentiate its activity from structurally similar γ-lactones?
Answer:
- Metabolomics Profiling: Compare intracellular metabolite changes (e.g., ATP/ADP ratios, ROS levels) using LC-MS.
- X-ray Co-crystallization: Resolve binding modes with targets (e.g., C75’s interaction with mtFAS enzymes vs. other lactones) .
- Kinetic Studies: Measure IC shifts under varying substrate concentrations to identify competitive vs. non-competitive inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
